1-Aminobut-3-en-2-ol hydrochloride
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Overview
Description
1-Aminobut-3-en-2-ol hydrochloride is an organic compound with the molecular formula C4H10ClNO It is a hydrochloride salt of 1-aminobut-3-en-2-ol, characterized by the presence of an amino group and a hydroxyl group on a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminobut-3-en-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-ol with ammonia in the presence of a catalyst to form 1-aminobut-3-en-2-ol, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminobut-3-en-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated amines or alcohols.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
1-Aminobut-3-en-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 1-aminobut-3-en-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate various pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Aminobut-3-en-2-ol hydrochloride can be compared with other similar compounds, such as:
2-Aminobut-3-en-1-ol hydrochloride: Similar structure but different position of the amino group.
3-Aminobut-2-en-1-ol hydrochloride: Different position of the amino and hydroxyl groups.
4-Aminobut-2-en-1-ol hydrochloride: Different position of the amino group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
CAS No. |
1514832-70-2 |
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Molecular Formula |
C4H10ClNO |
Molecular Weight |
123.58 g/mol |
IUPAC Name |
1-aminobut-3-en-2-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2,4,6H,1,3,5H2;1H |
InChI Key |
DMYNLNYMVXZHOK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CN)O.Cl |
Origin of Product |
United States |
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